

A Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitropyridin-2-amine

Cat. No.: B077802

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-Amino-6-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, where nitropyridine derivatives serve as crucial intermediates.

Core Physicochemical Properties

2-Amino-6-nitropyridine is a mono-substituted pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in synthetic chemistry.

General and Physical Properties

The fundamental properties of 2-Amino-6-nitropyridine are summarized in the table below. The data is a combination of experimentally determined and predicted values.

Property	Value	Source
IUPAC Name	6-Nitropyridin-2-amine	-
CAS Number	14916-63-3	[1]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	-
Molecular Weight	139.11 g/mol	-
Appearance	Yellow to dark yellow powder	-
Melting Point	160-164 °C	-
Boiling Point	368.0±22.0 °C (Predicted)	-
Density	1.437±0.06 g/cm ³ (Predicted)	-
pKa	0.83±0.10 (Predicted)	-
Solubility	Slightly soluble in water. Soluble in DMSO and chloroform.	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Amino-6-nitropyridine. While specific spectral data for this isomer is not widely published, the expected characteristics can be inferred from closely related isomers such as 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.

Note: The following table presents data for related isomers and should be used as a reference for the expected spectral characteristics of 2-Amino-6-nitropyridine.

Spectroscopy	Isomer	Key Peaks / Signals	Source
¹ H NMR	2-Amino-5-nitropyridine	δ ~6.6 (d, 1H), ~8.2 (dd, 1H), ~8.9 (d, 1H), ~7.5 (br s, 2H, NH ₂)	[3]
¹³ C NMR	2-Amino-3-nitropyridine	δ ~118.9, 132.0, 137.9, 153.2, 157.1	[4]
IR Spectroscopy	2-Amino-5-nitropyridine	ν (cm ⁻¹): ~3400-3300 (N-H stretch), ~1640 (N-H bend), ~1580 & ~1340 (NO ₂ asymm/symm stretch)	[5][6]
UV-Vis	2-Amino-5-nitropyridine	λ_{max} (nm): ~237, ~350	[7]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of 2-Amino-6-nitropyridine.

Synthesis of 2-Amino-6-nitropyridine

A common route for the synthesis of aminonitropyridines involves the nitration of an aminopyridine or the nucleophilic substitution of a di-substituted pyridine. The protocol described below is based on the ammonolysis of 2-chloro-6-nitropyridine, a derivative of the commercially available 2,6-dichloropyridine.

Experimental Protocol: Ammonolysis of 2-Chloro-6-nitropyridine

- Preparation of Starting Material: 2-Chloro-6-nitropyridine is synthesized by the nitration of 2-chloropyridine.
- Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-6-nitropyridine in a suitable solvent such as methanol.

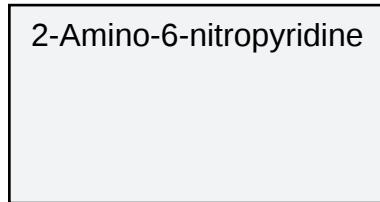
- **Ammonolysis:** Add an excess of aqueous or methanolic ammonia to the solution.
- **Heating:** Heat the reaction mixture at a controlled temperature (e.g., 35–40 °C) for several hours.^[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product, 2-Amino-6-nitropyridine, often precipitates from the solution.
- **Purification:** Collect the solid product by filtration. Wash the precipitate with cold water and then a minimal amount of cold methanol to remove impurities.
- **Drying:** Dry the purified product under vacuum to yield 2-Amino-6-nitropyridine as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

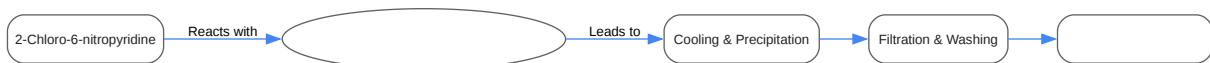
- **Sample Preparation:** Dissolve 5-10 mg of the synthesized 2-Amino-6-nitropyridine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **¹H NMR Analysis:** Acquire the proton NMR spectrum. The expected spectrum should show distinct signals for the aromatic protons on the pyridine ring and a broad signal for the amino protons.
- **¹³C NMR Analysis:** Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic peaks for the five carbon atoms of the pyridine ring.

Infrared (IR) Spectroscopy

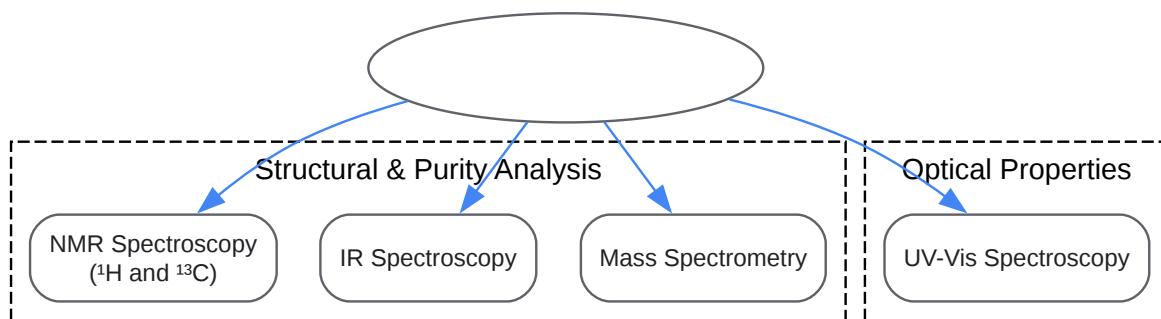

- **Sample Preparation:** Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- **Analysis:** Record the IR spectrum over the range of 4000-400 cm⁻¹. Key vibrational bands to identify include the N-H stretching of the amino group, and the asymmetric and symmetric stretches of the nitro group.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.
- Analysis: Record the absorption spectrum over a range of 200-800 nm to determine the wavelengths of maximum absorbance (λ_{max}).


Visualizations

The following diagrams illustrate the structure, synthesis, and characterization workflow for 2-Amino-6-nitropyridine.


[Click to download full resolution via product page](#)

Caption: Chemical structure of 2-Amino-6-nitropyridine.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2-Amino-6-nitropyridine.

[Click to download full resolution via product page](#)

Caption: Physicochemical characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Amino-6-nitropyridine(14916-63-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]
- 3. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 8. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077802#physicochemical-characteristics-of-2-amino-6-nitropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com